Dhodh-IN-5

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

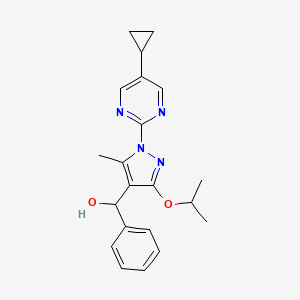

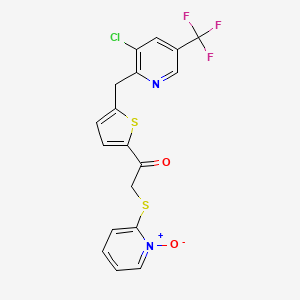

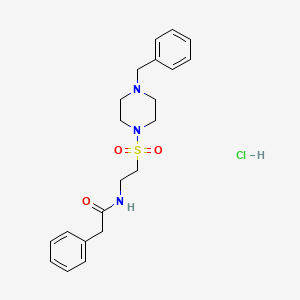

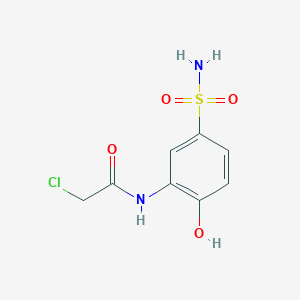

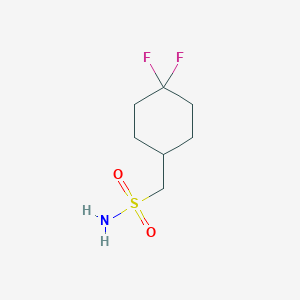

Dhodh-IN-5 is a human dihydroorotate dehydrogenase (DHODH) inhibitor . It has a molecular formula of C21H21F3N2O2 and a molecular weight of 390.4 . DHODH is a flavin-dependent mitochondrial enzyme that plays a crucial role in the de novo pyrimidine synthesis pathway . Inhibitors of DHODH, like Dhodh-IN-5, have been found to induce differentiation in acute myeloid leukemia .

Chemical Reactions Analysis

DHODH, the target of Dhodh-IN-5, catalyzes the conversion of dihydroorotate to orotate in a redox reaction . This is the fourth of six universally conserved enzymatic reactions in the pyrimidine de novo synthetic pathway . Inhibition of DHODH by Dhodh-IN-5 would disrupt this pathway, affecting the production of pyrimidines .

Aplicaciones Científicas De Investigación

Metabolic Lethality in Acute Myeloid Leukemia

Dhodh-IN-5, as a DHODH inhibitor, has shown effectiveness in inducing apoptosis in acute myeloid leukemia (AML). The study by Gaidano et al. (2020) demonstrates that DHODH inhibitors, particularly in combination with dipyridamole, can dramatically increase the apoptotic rate in AML cell lines and primary cells, unaffected by physiological uridine concentrations. This suggests potential therapeutic applications for treating AML (Gaidano et al., 2020).

Modulating Glucose Metabolism and Metabolic Balance

Zhang et al. (2021) explored the impact of DHODH inhibition on metabolic processes, revealing that it reduces mitochondrial respiration, enhances glycolysis, and improves metabolic balance. This research highlights the potential of DHODH inhibitors in modulating glucose metabolism, similar to the effects of antidiabetic drugs like metformin (Zhang et al., 2021).

Potential Target for Cancer Therapy

DHODH inhibitors, including Dhodh-IN-5, have been identified as potential therapeutic agents in cancer treatment. Zhou et al. (2021) discuss the critical role of DHODH in tumor progression and its association with the mitochondrial respiratory chain in cancer cells. This suggests a promising avenue for utilizing DHODH inhibitors in cancer therapy (Zhou et al., 2021).

Role in Malaria Treatment

DHODH inhibitors, including Dhodh-IN-5, have shown potential in the treatment of malaria. Skerlj et al. (2011) report the development of inhibitors targeting P. falciparum DHODH, highlighting their efficacy in malaria mouse models and their potential as a new treatment option for malaria (Skerlj et al., 2011).

Mecanismo De Acción

Dhodh-IN-5, as a DHODH inhibitor, blocks the de novo synthesis of pyrimidines by inhibiting the conversion of dihydroorotate to orotate . This disruption can lead to cell cycle arrest and/or differentiation of rapidly proliferating cells, such as cancer cells . In acute myeloid leukemia, for example, Dhodh-IN-5 has been found to induce differentiation .

Safety and Hazards

While specific safety data for Dhodh-IN-5 is not available, general precautions for handling similar substances include avoiding inhalation and contact with skin, eyes, and clothing . In case of accidental exposure, immediate measures such as flushing with water and seeking medical attention are recommended .

Propiedades

IUPAC Name |

[1-(5-cyclopropylpyrimidin-2-yl)-5-methyl-3-propan-2-yloxypyrazol-4-yl]-phenylmethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N4O2/c1-13(2)27-20-18(19(26)16-7-5-4-6-8-16)14(3)25(24-20)21-22-11-17(12-23-21)15-9-10-15/h4-8,11-13,15,19,26H,9-10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSNKBAPMWCMENP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C2=NC=C(C=N2)C3CC3)OC(C)C)C(C4=CC=CC=C4)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

hDHODH-IN-4 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Fluoro-2-(4-methylpyridin-2-yl)-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B3008594.png)

![N-[(2-Methoxyphenyl)methyl]-5,6-dimethylpyrimidine-4-carboxamide](/img/structure/B3008607.png)

![N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B3008611.png)

![N-(2-methyl-1,3-dioxoisoindolin-4-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B3008613.png)

![N-(4-isopropylphenyl)-3-methyl-N-(3-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B3008614.png)